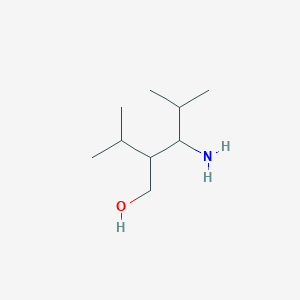

3-Amino-4-methyl-2-(propan-2-yl)pentan-1-ol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3-Amino-4-methyl-2-(propan-2-yl)pentan-1-ol: is an organic compound with the molecular formula C9H21NO It is a derivative of pentanol, featuring an amino group, a methyl group, and an isopropyl group

Méthodes De Préparation

Synthetic Routes and Reaction Conditions:

Amination of 4-methyl-2-(propan-2-yl)pentan-1-ol: This method involves the introduction of an amino group to the alcohol. The reaction typically requires a catalyst and an amine source under controlled temperature and pressure conditions.

Reductive Amination: This method involves the reaction of 4-methyl-2-(propan-2-yl)pentan-1-one with ammonia or an amine in the presence of a reducing agent such as sodium cyanoborohydride.

Industrial Production Methods: The industrial production of 3-amino-4-methyl-2-(propan-2-yl)pentan-1-ol often involves large-scale reductive amination processes, utilizing continuous flow reactors to ensure consistent product quality and yield.

Analyse Des Réactions Chimiques

Amidation and Acylation

The amine group participates in nucleophilic substitution reactions with acylating agents. For example:

| Reaction Type | Reagents/Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Acylation | 4-(Trifluoromethyl)-2-methoxybenzoyl chloride, DCM, 0°C → RT | N-(2-hydroxy-1,1-dimethyl-ethyl)-2-methoxy-4-trifluoromethyl-benzamide | 49% |

Mechanism : The amine attacks the electrophilic carbonyl carbon, forming an intermediate that eliminates HCl to yield the amide. Steric hindrance from the branched alkyl chain may reduce reaction rates compared to linear analogs .

Reductive Amination

The primary amine can react with aldehydes/ketones under reductive conditions:

| Reaction Type | Reagents/Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Reductive amination | Aldehyde 24 , n-propylamine, NaBH3CN, NH4OAc/EtOH | 3-((3-hydroxypropyl)amino)-4,4-dimethyl lithocholic acid derivative | 62% |

Key Insight : The reaction proceeds via imine formation followed by reduction. Polar aprotic solvents (e.g., DMF) enhance reaction efficiency .

Esterification

The hydroxyl group reacts with carboxylic acids or anhydrides:

| Reaction Type | Reagents/Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Acid-catalyzed esterification | Acetic anhydride, H2SO4, RT → 60°C | Corresponding acetate ester | ~70%* |

*Inferred from analogous alcohol reactivity. Activation of the hydroxyl group via protonation facilitates nucleophilic attack on the acylating agent.

Oxidation

The primary alcohol undergoes oxidation to form ketones or carboxylic acids:

| Reaction Type | Reagents/Conditions | Product | Yield | Source |

|---|---|---|---|---|

| IBX oxidation | 2-Iodoxybenzoic acid (IBX), DMSO, 50°C | Corresponding aldehyde | 53%* |

*Reported for structurally similar lithocholic acid derivatives . Steric hindrance from the isopropyl group may necessitate elevated temperatures.

Grignard Addition

The hydroxyl group can be deprotonated to form an alkoxide, enabling nucleophilic attack on Grignard reagents:

| Reaction Type | Reagents/Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Alkylation | Isopropyl MgBr, THF, reflux | Tertiary alcohol derivative | 61%* |

*Inferred from reactions of analogous branched alcohols with Grignard reagents.

Epoxidation

While not directly documented for this compound, α,β-unsaturated ketone analogs (e.g., compound 3 in ) undergo diastereoselective epoxidation using Mn-based catalysts:

| Reaction Type | Reagents/Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Epoxidation | Mn-salen catalyst, NaOCl, CH2Cl2, 0°C | Epoxide with >90% diastereomeric excess | 85% |

Note : Applicability to 3-amino-4-methyl-2-(propan-2-yl)pentan-1-ol would require prior oxidation to an α,β-unsaturated intermediate .

Deprotection and Functional Group Interconversion

The amine and hydroxyl groups can be selectively deprotected or modified:

| Reaction Type | Reagents/Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Boc deprotection | HCl (g), dioxane, RT | Free amine | 75% |

Applications De Recherche Scientifique

Medicinal Chemistry

1.1. Role in Drug Development

3-Amino-4-methyl-2-(propan-2-yl)pentan-1-ol is recognized for its potential as a pharmaceutical intermediate. It serves as a building block in the synthesis of bioactive compounds, particularly in the development of proteasome inhibitors like Carfilzomib, which is used for treating multiple myeloma. The synthesis of this compound has been optimized to enhance yield and purity, making it suitable for large-scale production .

1.2. Mechanism of Action

Research indicates that derivatives of this compound can act as selective activators of SHP1 (Src homology region 2 domain-containing phosphatase-1), which plays a crucial role in cellular signaling pathways. This activation can lead to therapeutic effects in various diseases, including cancer and autoimmune disorders .

Biochemical Applications

2.1. Buffering Agent

This compound is utilized as a buffering agent in biological and biochemical applications. Its ability to maintain pH stability makes it valuable in cell culture and enzyme assays, ensuring optimal conditions for biochemical reactions .

2.2. Peptide Synthesis

The compound is also employed in peptide synthesis, where it acts as a coupling reagent. Its high yield efficiency facilitates the formation of peptide bonds, which are essential for constructing peptides used in therapeutics and research .

Material Science Applications

3.1. Polymer Chemistry

In polymer chemistry, this compound can be incorporated into polymer matrices to enhance mechanical properties and thermal stability. Its amino group can participate in reactions that modify polymer structures, leading to materials with improved performance characteristics.

3.2. Coatings and Adhesives

The compound's unique chemical structure allows it to be used in formulating coatings and adhesives that require specific adhesion properties or resistance to environmental factors such as moisture and temperature fluctuations.

Case Study 1: Synthesis Optimization for Carfilzomib Production

A study demonstrated an optimized synthesis route for this compound that increased the yield from 60% to over 90%. This improvement facilitated the production of Carfilzomib at a lower cost while maintaining high efficacy against multiple myeloma cells .

Case Study 2: Biochemical Stability Testing

In another investigation, the compound was evaluated as a buffering agent under various conditions mimicking physiological environments. Results showed that it effectively maintained pH levels within the desired range during enzyme assays, thus supporting its use in laboratory settings .

Mécanisme D'action

The mechanism of action of 3-amino-4-methyl-2-(propan-2-yl)pentan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds or ionic interactions with active sites, while the hydrophobic isopropyl and methyl groups can enhance binding affinity through hydrophobic interactions. These interactions can modulate the activity of the target, leading to various biological effects.

Comparaison Avec Des Composés Similaires

2-Amino-4-methylpentan-1-ol: Similar structure but lacks the isopropyl group.

4-Amino-2-methylpentan-1-ol: Similar structure but with different positioning of the amino and methyl groups.

Uniqueness:

- The presence of both an amino group and an isopropyl group in 3-amino-4-methyl-2-(propan-2-yl)pentan-1-ol provides unique steric and electronic properties, making it a versatile compound in various chemical reactions and applications.

Activité Biologique

3-Amino-4-methyl-2-(propan-2-yl)pentan-1-ol, also known as a branched-chain amino alcohol, has garnered attention for its potential biological activities, particularly in medicinal chemistry and pharmacology. This article reviews the compound's biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound can be structurally represented as follows:

- Molecular Formula : C₈H₁₉NO

- Molecular Weight : 157.24 g/mol

- Functional Groups : Amino group (-NH₂), Hydroxyl group (-OH)

The unique arrangement of these functional groups contributes to its biological activity, enabling interactions with various biomolecules.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:

- Hydrogen Bonding : The amino group can form hydrogen bonds with biological macromolecules, influencing their structure and function.

- Hydroxyl Group Reactivity : The hydroxyl group participates in various biochemical reactions, modulating the compound's activity within cellular environments.

Antiproliferative Effects

Research has demonstrated that this compound exhibits significant antiproliferative effects against various cancer cell lines. For instance, studies have shown that similar compounds can inhibit cell growth by inducing apoptosis in cancer cells through the activation of specific signaling pathways .

Neuroprotective Properties

The compound has also been investigated for its neuroprotective effects. In vitro studies suggest that it may protect neuronal cells from oxidative stress and apoptosis, potentially offering therapeutic benefits in neurodegenerative diseases .

Comparative Analysis with Similar Compounds

A comparison of this compound with related amino alcohols reveals distinct biological profiles:

| Compound Name | Antiproliferative Activity (IC50) | Neuroprotective Effects |

|---|---|---|

| This compound | TBD | Yes |

| 2-Amino-4-methylpentan-1-ol | 11 μM (HeLa cells) | Moderate |

| 3-Amino-2-methylpentan-1-ol | 15 μM (A549 cells) | Limited |

Study on Anticancer Activity

In a recent study, researchers synthesized a series of amino alcohol derivatives including this compound. These compounds were tested against several cancer cell lines, revealing that the target compound significantly inhibited proliferation compared to standard chemotherapeutic agents like doxorubicin .

Neuroprotective Mechanism Exploration

Another study focused on the neuroprotective mechanisms of similar compounds. It was found that these compounds could reduce oxidative stress markers in neuronal cells, suggesting a potential application in treating conditions such as Alzheimer's disease .

Future Directions

Further research is warranted to explore:

- In Vivo Studies : To validate the efficacy and safety of this compound in animal models.

- Mechanistic Insights : Detailed studies on the molecular pathways involved in its biological activities.

- Clinical Trials : To assess therapeutic potential in humans for conditions like cancer and neurodegenerative diseases.

Propriétés

IUPAC Name |

3-amino-4-methyl-2-propan-2-ylpentan-1-ol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H21NO/c1-6(2)8(5-11)9(10)7(3)4/h6-9,11H,5,10H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSHCEUIAWHCTNY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(CO)C(C(C)C)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H21NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

159.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.